Cas no 1807278-99-4 (Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate)

Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate
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- インチ: 1S/C12H13NO3S/c1-2-16-11(15)5-8-3-9(6-13)12(17)10(4-8)7-14/h3-4,14,17H,2,5,7H2,1H3
- InChIKey: QYHJSVNNZNTYLX-UHFFFAOYSA-N
- ほほえんだ: SC1C(C#N)=CC(=CC=1CO)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 312
- トポロジー分子極性表面積: 71.3
- 疎水性パラメータ計算基準値(XlogP): 1.1
Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015023336-1g |
Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate |
1807278-99-4 | 97% | 1g |
1,549.60 USD | 2021-06-18 | |
Alichem | A015023336-250mg |
Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate |
1807278-99-4 | 97% | 250mg |
484.80 USD | 2021-06-18 | |
Alichem | A015023336-500mg |
Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate |
1807278-99-4 | 97% | 500mg |
839.45 USD | 2021-06-18 |
Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate 関連文献
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetateに関する追加情報
Comprehensive Overview of Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate (CAS No. 1807278-99-4)
Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate (CAS No. 1807278-99-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a cyano group, a hydroxymethyl moiety, and a mercapto group, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate enzyme activity and serve as a building block for heterocyclic compounds.
In recent years, the demand for high-purity intermediates like Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate has surged, driven by advancements in precision medicine and green chemistry. The compound's thiol group (-SH) is particularly valuable for creating disulfide bonds, a critical feature in peptide-based therapeutics. This aligns with the growing trend of targeted drug delivery systems, where researchers seek molecules that can enhance bioavailability and reduce off-target effects. Additionally, its ester functionality offers flexibility for further derivatization, a key requirement in combinatorial chemistry.
From an industrial perspective, CAS No. 1807278-99-4 is often discussed in forums focusing on scalable synthesis and process optimization. Manufacturers emphasize the need for cost-effective production methods that minimize waste, reflecting the broader shift toward sustainable chemical manufacturing. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to ensure the compound's purity, a topic frequently searched by quality control professionals. The compound's stability under various pH conditions also makes it a candidate for formulation studies, another hot topic in pharmaceutical R&D.
Another area of interest is the compound's role in crop protection research. Its cyano and mercapto groups exhibit potential as precursors for biodegradable pesticides, addressing the global demand for eco-friendly agrochemicals. This application resonates with current discussions about food security and sustainable agriculture, where users often search for alternatives to traditional pesticides. The hydroxymethyl group further enhances its solubility, a property critical for foliar applications.
For synthetic chemists, Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate presents intriguing challenges in regioselective functionalization. Online communities frequently debate optimal reaction conditions to preserve its labile groups while achieving high yields. These discussions often reference catalytic methods and microwave-assisted synthesis, techniques trending in academic and industrial labs. The compound's multifunctional nature also makes it a case study for retrosynthetic analysis, a skill highly valued in organic chemistry education.
In summary, CAS No. 1807278-99-4 represents a compelling example of how molecular complexity can unlock diverse applications. Its relevance to drug development, green agrochemicals, and sustainable synthesis ensures continued interest across multiple disciplines. As research progresses, this compound may well emerge as a cornerstone in designing next-generation bioactive molecules with improved efficacy and environmental profiles.
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